(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol
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Overview
Description
(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol is a bicyclic compound with the molecular formula C7H10F2O. This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and a hydroxyl group at the 2nd position. The stereochemistry is specified as (1alpha,2alpha,6alpha), indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- involves multiple steps. One common method includes the protection of allyl alcohols as acetals, followed by the addition of difluorocarbene and subsequent deprotection to yield gem-difluoro (hydroxymethyl)cyclopropanes . These intermediates can then be converted to the desired bicyclic structure through specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including protection-deprotection strategies and the use of difluorocarbene reagents.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a different ring structure and no fluorine atoms.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: A similar compound with methyl groups instead of fluorine atoms.
Uniqueness
Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- is unique due to the presence of fluorine atoms at the 7th position, which significantly influences its chemical reactivity and biological activity. The specific stereochemistry also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
131262-29-8 |
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Molecular Formula |
C7H10F2O |
Molecular Weight |
148.153 |
IUPAC Name |
(1R,5R,6R)-7,7-difluorobicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6,10H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
GHDRQAQSUKXFLI-HSUXUTPPSA-N |
SMILES |
C1CC2C(C2(F)F)C(C1)O |
Synonyms |
Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI) |
Origin of Product |
United States |
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